Methyl 5-[4-(methoxycarbonyl)phenyl]-7-methyl-4-oxo-2-(propylsulfanyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
Methyl 5-[4-(methoxycarbonyl)phenyl]-7-methyl-4-oxo-2-(propylsulfanyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[4-(methoxycarbonyl)phenyl]-7-methyl-4-oxo-2-(propylsulfanyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. The reaction conditions often involve the use of solvents like methanol or ethanol, and catalysts such as acids or bases to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of industrial-grade solvents and reagents, along with stringent control of reaction parameters, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[4-(methoxycarbonyl)phenyl]-7-methyl-4-oxo-2-(propylsulfanyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aromatic rings.
Scientific Research Applications
Methyl 5-[4-(methoxycarbonyl)phenyl]-7-methyl-4-oxo-2-(propylsulfanyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Methyl 5-[4-(methoxycarbonyl)phenyl]-7-methyl-4-oxo-2-(propylsulfanyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity .
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds share a similar core structure and have been studied for their antitumor activity.
Triazole-pyrimidine hybrids: These compounds have shown neuroprotective and anti-inflammatory properties.
Uniqueness
Methyl 5-[4-(methoxycarbonyl)phenyl]-7-methyl-4-oxo-2-(propylsulfanyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is unique due to its specific functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its combination of a pyrido[2,3-d]pyrimidine core with various substituents makes it a versatile compound for research and industrial applications.
Biological Activity
Methyl 5-[4-(methoxycarbonyl)phenyl]-7-methyl-4-oxo-2-(propylsulfanyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves several steps starting from simpler precursors. Key reactions include:
- Formation of the Pyrido[2,3-d]pyrimidine Core : Utilizing acylating agents and alkylating agents under controlled conditions.
- Introduction of Functional Groups : This includes the methoxycarbonyl and propylsulfanyl groups through substitution reactions.
The overall synthetic route can be summarized as follows:
Step | Reaction Type | Key Reagents |
---|---|---|
1 | Acylation | Acetic anhydride |
2 | Alkylation | Propyl bromide |
3 | Reduction | Sodium borohydride |
Anticancer Properties
Numerous studies have investigated the anticancer potential of related pyrimidine derivatives. For instance, compounds structurally similar to this compound have shown significant antiproliferative activity against various cancer cell lines.
- IC50 Values : The IC50 values for related compounds often range from low micromolar concentrations (1–10 µM), indicating potent activity against cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .
Antimicrobial Activity
The compound exhibits promising antimicrobial properties. Research indicates that derivatives with similar structures demonstrate effectiveness against both Gram-positive and Gram-negative bacteria.
Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 0.015 mg/mL |
S. aureus | 0.008 mg/mL |
B. subtilis | 0.025 mg/mL |
These findings suggest that the compound could be a lead for developing new antimicrobial agents .
The biological activity of this compound is believed to involve:
- Inhibition of Enzymatic Activity : Targeting specific enzymes involved in cancer cell proliferation.
- Disruption of Cell Membrane Integrity : In the case of antimicrobial activity, leading to cell lysis.
Case Studies
- Anticancer Study : A recent study evaluated the effects of similar pyrimidine compounds on MCF-7 cells and reported an IC50 value of approximately 3.1 µM for one derivative .
- Antimicrobial Efficacy : Another investigation highlighted the effectiveness of related compounds against S. aureus, demonstrating a significant reduction in bacterial viability at low concentrations .
Properties
Molecular Formula |
C21H23N3O5S |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
methyl 5-(4-methoxycarbonylphenyl)-7-methyl-4-oxo-2-propylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C21H23N3O5S/c1-5-10-30-21-23-17-16(18(25)24-21)15(14(11(2)22-17)20(27)29-4)12-6-8-13(9-7-12)19(26)28-3/h6-9,15H,5,10H2,1-4H3,(H2,22,23,24,25) |
InChI Key |
UAADMPKYTPZGTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OC)C3=CC=C(C=C3)C(=O)OC)C(=O)N1 |
Origin of Product |
United States |
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